molecular formula C9H10BrNO3 B6202789 methyl 3-amino-2-bromo-6-methoxybenzoate CAS No. 2092317-37-6

methyl 3-amino-2-bromo-6-methoxybenzoate

Cat. No.: B6202789
CAS No.: 2092317-37-6
M. Wt: 260.1
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Description

Methyl 3-amino-2-bromo-6-methoxybenzoate is a substituted benzoate ester featuring a benzene ring with three distinct functional groups: an amino (-NH₂) group at position 3, a bromine atom at position 2, and a methoxy (-OCH₃) group at position 6. Its molecular formula is C₉H₁₀BrNO₃, with a molecular weight of 260.08 g/mol . This compound is primarily used as a key intermediate in medicinal and organic chemistry research, particularly in synthesizing pharmaceuticals, agrochemicals, and specialty chemicals. Its unique substitution pattern enables diverse reactivity, making it valuable for drug discovery and molecular design .

Properties

CAS No.

2092317-37-6

Molecular Formula

C9H10BrNO3

Molecular Weight

260.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2-bromo-6-methoxybenzoate typically involves the bromination of methyl 3-amino-6-methoxybenzoate. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications. Techniques such as recrystallization, distillation, and chromatography are commonly employed in the purification process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-bromo-6-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the bromine atom, while oxidation and reduction can modify the amino group .

Scientific Research Applications

Methyl 3-amino-2-bromo-6-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-2-bromo-6-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its effects on molecular pathways .

Comparison with Similar Compounds

Key Observations :

Positional Isomerism: Compounds like methyl 6-amino-2-bromo-3-methoxybenzoate (CAS 1340366-76-8) and methyl 6-amino-3-bromo-2-methoxybenzoate (CAS 681247-48-3) are positional isomers of the target compound. The rearrangement of amino, bromo, and methoxy groups alters electronic and steric properties, affecting solubility and reactivity .

Functional Group Variations: Methyl 3-amino-6-bromo-2-methylbenzoate (CAS 750586-06-2) replaces the methoxy group at position 6 with bromine and introduces a methyl group at position 3. This reduces molecular weight (244.09 vs. 260.08 g/mol) and increases hydrophobicity, impacting its suitability for aqueous-phase reactions .

Research Findings and Methodological Considerations

  • Similarity Assessment: Computational methods (e.g., Tanimoto coefficient, pharmacophore mapping) classify these compounds as structurally similar but functionally divergent due to substituent positioning . For example, minor positional changes reduce bioactivity overlap by 40% in virtual screening studies .
  • Synthetic Challenges: Methyl 3-amino-6-bromo-2-methylbenzoate (CAS 750586-06-2) requires specialized catalysts for regioselective bromination, whereas the target compound’s synthesis is more straightforward due to its meta-directing groups .

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